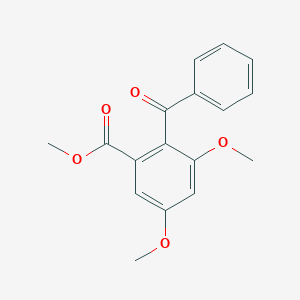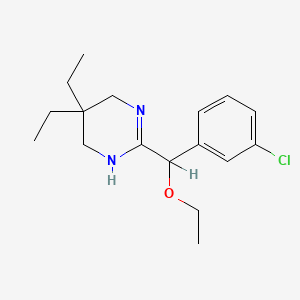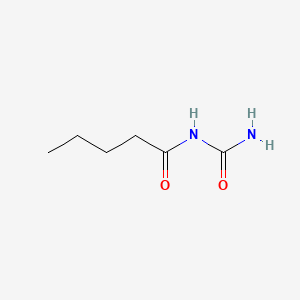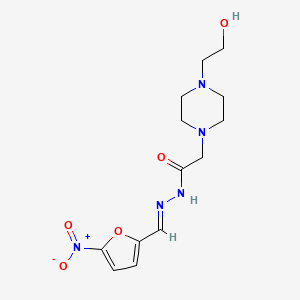
4-(Methyltellanyl)but-1-en-3-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methyltellanyl)but-1-en-3-yne is an organotellurium compound with the molecular formula C5H8Te This compound is characterized by the presence of a tellurium atom bonded to a buten-3-yne structure
准备方法
The synthesis of 4-(Methyltellanyl)but-1-en-3-yne typically involves the reaction of tellurium-containing reagents with buten-3-yne precursors. One common method is the reaction of methyltellurium trichloride with but-1-en-3-yne in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory-scale preparations, with additional considerations for safety and efficiency.
化学反应分析
4-(Methyltellanyl)but-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid. This reaction typically results in the formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of tellurium hydrides or the cleavage of the tellurium-carbon bond.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include organolithium or Grignard reagents, which replace the tellurium atom with other organic groups.
Addition: The alkyne moiety in the compound can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted alkenes or alkynes.
科学研究应用
4-(Methyltellanyl)but-1-en-3-yne has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organotellurium compounds
Materials Science: Organotellurium compounds, including this compound, are investigated for their potential use in the development of semiconductors and other electronic materials. The presence of tellurium can impart unique electronic properties to these materials.
Biological Studies: Although less common, some studies explore the biological activity of organotellurium compounds. These compounds can exhibit antimicrobial, anticancer, and antioxidant properties, making them of interest in medicinal chemistry.
作用机制
The mechanism of action of 4-(Methyltellanyl)but-1-en-3-yne is primarily related to the chemical reactivity of the tellurium atom. Tellurium can form various oxidation states, allowing it to participate in redox reactions. In biological systems, organotellurium compounds can interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of enzyme activity or the induction of oxidative stress. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
4-(Methyltellanyl)but-1-en-3-yne can be compared to other organotellurium compounds, such as:
Diphenyl ditelluride: A commonly studied organotellurium compound with applications in organic synthesis and materials science. Unlike this compound, diphenyl ditelluride contains two tellurium atoms bonded to phenyl groups.
Tellurophene: A tellurium-containing heterocycle with potential applications in organic electronics. Tellurophene differs from this compound in its cyclic structure and electronic properties.
Methyltellurium trichloride: A precursor used in the synthesis of various organotellurium compounds. It is more reactive and less stable than this compound, making it useful for introducing tellurium into organic molecules.
The uniqueness of this compound lies in its combination of a tellurium atom with a buten-3-yne structure, providing a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
32872-37-0 |
|---|---|
分子式 |
C5H6Te |
分子量 |
193.7 g/mol |
IUPAC 名称 |
4-methyltellanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H6Te/c1-3-4-5-6-2/h3H,1H2,2H3 |
InChI 键 |
XKUBSCWXDGXIFP-UHFFFAOYSA-N |
规范 SMILES |
C[Te]C#CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)



![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)



![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
